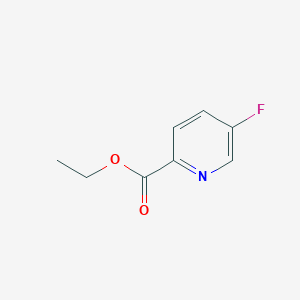

Ethyl 5-fluoropyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMGOYHQXHQSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450790 | |

| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148541-70-2 | |

| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-fluoropyridine-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and an ethyl ester group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a detailed overview of the fundamental properties of Ethyl 5-fluoropyridine-2-carboxylate, including its physicochemical characteristics, synthesis protocols, and spectral data, to support its application in research and development.

Core Properties

A summary of the key physical and chemical properties of Ethyl 5-fluoropyridine-2-carboxylate is presented below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | ChemicalBook[2] |

| CAS Number | 148541-70-2 | ChemicalBook[2] |

| Predicted Boiling Point | 234.7 ± 20.0 °C | ChemicalBook[2] |

| Predicted Density | 1.245 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | -0.59 ± 0.10 | ChemicalBook[2] |

| Storage Temperature | Inert atmosphere, Room Temperature | ChemicalBook[2] |

Synthesis and Experimental Protocols

The synthesis of Ethyl 5-fluoropyridine-2-carboxylate is most commonly achieved through a palladium-catalyzed carbonylation reaction. A detailed experimental protocol is provided below.

Synthesis from 2-Bromo-5-fluoropyridine

This procedure involves the carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.

Reaction Scheme:

Experimental Protocol:

A mixture of 2-bromo-5-fluoropyridine, palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and triethylamine in a suitable solvent such as N,N-dimethylformamide (DMF) and ethanol is subjected to a carbon monoxide atmosphere. The reaction is typically stirred at an elevated temperature until completion. Following the reaction, the mixture is worked up by filtration, extraction, and purification by column chromatography to yield the desired product.

Spectral Data

While specific experimental spectra for Ethyl 5-fluoropyridine-2-carboxylate are not widely available in public databases, a GC-MS spectrum is noted to be available through commercial libraries.[1] The expected fragmentation patterns in mass spectrometry would involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO). The NMR spectra would be characterized by signals corresponding to the aromatic protons of the fluoropyridine ring and the ethyl ester group.

Safety and Handling

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities of Ethyl 5-fluoropyridine-2-carboxylate. However, the fluoropyridine moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Pyridine-based structures are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets. Further research is warranted to explore the potential pharmacological profile of this compound and its derivatives.

Logical Workflow for Compound Handling and Application

The following diagram outlines a logical workflow for researchers working with Ethyl 5-fluoropyridine-2-carboxylate.

Conclusion

Ethyl 5-fluoropyridine-2-carboxylate is a valuable chemical entity with significant potential as a building block in the development of new chemical entities. While comprehensive experimental data on its properties are still emerging, the available information on its synthesis and the known biological importance of the fluoropyridine scaffold highlight its importance for further investigation. This guide provides a foundational understanding of its basic properties to aid researchers in its effective and safe utilization.

References

An In-depth Technical Guide to Ethyl 5-fluoropyridine-2-carboxylate (CAS: 148541-70-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of a fluorine atom on the pyridine ring, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

Ethyl 5-fluoropyridine-2-carboxylate is a colorless to light yellow liquid. Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 148541-70-2 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Boiling Point | 234.7 ± 20.0 °C (Predicted) |

| Density | 1.251 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 95.7 ± 21.8 °C |

| pKa | -0.59 ± 0.10 (Predicted) |

Spectroscopic Data

While a publicly available, comprehensive set of spectra for Ethyl 5-fluoropyridine-2-carboxylate is limited, data for structurally similar compounds can be used for interpretation. Below is a predicted and comparative summary of its spectroscopic characteristics.

| Spectroscopy | Predicted/Comparative Data |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet) and three aromatic protons on the pyridine ring. The fluorine atom will cause characteristic splitting of the adjacent proton signals. |

| ¹³C NMR | Signals for the ethyl group carbons, the ester carbonyl carbon, and five distinct carbons of the pyridine ring. The carbon attached to the fluorine will show a large coupling constant (¹JCF). |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O (ester) stretching (~1720-1740 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and C-O stretching (~1100-1300 cm⁻¹), as well as aromatic C-H and C=C/C=N stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 169. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ester group (-COOC₂H₅). A GC-MS spectrum for this compound is noted to be available from commercial databases.[1] |

Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

A common synthetic route to Ethyl 5-fluoropyridine-2-carboxylate involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Materials:

-

2-Bromo-5-fluoropyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

N,N-Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

To a reaction vessel, add 2-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

-

Add a 1:1 mixture of ethanol and N,N-dimethylformamide.

-

Add triethylamine (2.0 eq) to the mixture.

-

Purge the vessel with carbon monoxide gas and maintain a CO atmosphere (typically with a balloon).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 5-fluoropyridine-2-carboxylate.

Caption: Synthesis of Ethyl 5-fluoropyridine-2-carboxylate.

Applications in Drug Discovery

Ethyl 5-fluoropyridine-2-carboxylate is a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. A significant application is in the development of kinase inhibitors for cancer therapy, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Role in the Synthesis of EGFR/HER2 Inhibitors

Derivatives of Ethyl 5-fluoropyridine-2-carboxylate are used to construct the core scaffolds of molecules that can bind to the ATP-binding site of EGFR and HER2, inhibiting their kinase activity. This disruption of signaling pathways can lead to reduced cancer cell proliferation and survival.

Experimental Protocol: Synthesis of a Pyridine-2-carboxamide Derivative

The ethyl ester group can be readily converted to an amide, a common functional group in kinase inhibitors.

Materials:

-

Ethyl 5-fluoropyridine-2-carboxylate

-

Ammonia (7N solution in methanol) or desired amine

-

Methanol

-

Sealed reaction vessel

Procedure:

-

Dissolve Ethyl 5-fluoropyridine-2-carboxylate (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess, e.g., 10 eq).

-

Seal the reaction vessel and heat to 60-80 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude 5-fluoropyridine-2-carboxamide can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow from the core compound to a final drug candidate.

Biological Activity of Downstream Products

Numerous studies have demonstrated the potent anti-cancer activity of compounds derived from fluorinated pyridine scaffolds. For instance, novel quinoline-3-carboxylate derivatives, which can be conceptually linked to pyridine carboxylates, have shown significant inhibitory effects against breast and colon cancer cell lines.

| Compound Class | Target(s) | Cell Line | IC₅₀ |

| Pyrano[3,2-c]quinoline-3-carboxylates | EGFR/HER-2 | HT-29 (Colon) | 23 - 25 nM |

| Pyrano[3,2-c]quinoline-3-carboxylates | EGFR | - | 68 - 71 nM |

| Pyrano[3,2-c]quinoline-3-carboxylates | HER-2 | - | 30 - 33 nM |

The EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.[2][3] These pathways are crucial for cell growth, proliferation, and survival.[4] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[2] Inhibitors derived from Ethyl 5-fluoropyridine-2-carboxylate can block these pathways.

References

- 1. Ethyl 5-fluoropyridine-2-carboxylate | C8H8FNO2 | CID 10986675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - ProQuest [proquest.com]

An In-depth Technical Guide to the Structure and Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for Ethyl 5-fluoropyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document includes precise experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Chemical Structure and Properties

Ethyl 5-fluoropyridine-2-carboxylate is a substituted pyridine derivative. Its structure consists of a pyridine ring fluorinated at the 5-position and an ethyl ester group at the 2-position.

Chemical Structure:

Molecular Formula: C₈H₈FNO₂[1]

Molecular Weight: 169.15 g/mol [1]

Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

A common and effective method for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate is the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine. This process involves the reaction of the brominated pyridine with ethanol and carbon monoxide in the presence of a palladium catalyst and a phosphine ligand.

2.1. Synthesis of the Precursor: 2-Bromo-5-fluoropyridine

The starting material, 2-bromo-5-fluoropyridine, can be synthesized from 2-bromo-5-aminopyridine via a diazotization reaction followed by a fluorination reaction.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine [2]

-

In a 2000 mL three-neck flask, add 375 mL of concentrated hydrochloric acid and 375 mL of water.

-

At 25°C, add 120.60 g of 2-bromo-5-aminopyridine in batches and stir until fully dissolved.

-

Cool the reaction flask to 0°C using an ice-salt bath.

-

Slowly add a solution of 38.5 g (0.56 mol) of sodium nitrite in 150 g of water, maintaining the temperature between 0-3°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Slowly add 164.60 g (0.75 mol) of a 48% fluoroboric acid solution, keeping the temperature between 0-5°C.

-

Continue stirring for 1 hour at the same temperature.

-

Remove the ice-salt bath and raise the temperature to 50°C for 2 hours.

-

After cooling, pour the reaction mixture into ice water with thorough stirring.

-

The resulting light yellow precipitate is collected by filtration.

-

The crude product is recrystallized from n-hexane to yield pure, white 2-Bromo-5-fluoropyridine.

Quantitative Data for the Synthesis of 2-Bromo-5-fluoropyridine

| Parameter | Value | Reference |

| Purity | 98.8% | [2] |

| Yield | 81.6% | [2] |

2.2. Final Synthesis: Ethyl 5-fluoropyridine-2-carboxylate

Experimental Protocol: Palladium-Catalyzed Carbonylation [1]

-

In a suitable reaction vessel, combine 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol), and triethylamine (1.6 mL) in a 1:1 mixture of ethanol and N,N-dimethylformamide (30 mL).

-

Stir the mixture under a carbon monoxide atmosphere (1 atm) at 50°C for 3 hours.

-

After the reaction is complete, add 20 mL of water and filter the mixture through a pad of Celite.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a solvent gradient of ethyl acetate/hexane (20/80 to 50/50) to afford the final product as a colorless solid.

Quantitative Data for the Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

| Parameter | Value | Reference |

| Yield | 78% | [1] |

| Appearance | Colorless solid | [1] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Ethyl 5-fluoropyridine-2-carboxylate from 2-bromo-5-aminopyridine.

Caption: Synthesis workflow for Ethyl 5-fluoropyridine-2-carboxylate.

References

The Pivotal Role of Ethyl 5-fluoropyridine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and pyridine scaffolds has become a cornerstone of modern medicinal chemistry, bestowing drug candidates with enhanced metabolic stability, binding affinity, and bioavailability. Within this context, Ethyl 5-fluoropyridine-2-carboxylate has emerged as a critical building block in the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the role of this versatile intermediate in the development of novel drugs targeting a range of challenging diseases, including chronic pain, fibroproliferative disorders, obesity, and renal dysfunction.

Synthesis of the Core Moiety: Ethyl 5-fluoropyridine-2-carboxylate

The efficient synthesis of Ethyl 5-fluoropyridine-2-carboxylate is paramount for its application in drug discovery programs. A common and effective method involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Objective: To synthesize Ethyl 5-fluoropyridine-2-carboxylate from 2-bromo-5-fluoropyridine.

Materials:

-

2-bromo-5-fluoropyridine

-

Ethanol (absolute)

-

Sodium acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Carbon monoxide (CO) gas

-

Nitrogen (N₂) gas

-

Parr steel bomb reactor

Procedure:

-

A Parr steel bomb is charged with sodium acetate, 2-bromo-5-fluoropyridine, 1,1'-bis(diphenylphosphino)ferrocene, and palladium acetate.

-

The vessel is degassed and filled with absolute ethanol.

-

The system is purged with nitrogen gas to ensure an inert atmosphere.

-

The nitrogen atmosphere is replaced with carbon monoxide, and the reactor is pressurized.

-

The reaction mixture is heated and stirred under pressure for a specified duration.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, to yield Ethyl 5-fluoropyridine-2-carboxylate.

Diagram of the Synthesis Workflow:

Therapeutic Applications and Derivatives

The 5-fluoropyridine-2-carboxylate scaffold serves as a crucial pharmacophore in several classes of therapeutic agents. Below, we explore its role in the development of inhibitors for four key medicinal targets.

P2X3 Receptor Antagonists for Chronic Pain and Cough

The P2X3 receptor, an ATP-gated ion channel found on sensory neurons, is a key mediator of pain and cough signals.[1] Ethyl 5-fluoropyridine-2-carboxylate is a pivotal intermediate in the synthesis of Gefapixant , a selective P2X3 and P2X2/3 receptor antagonist developed for the treatment of refractory chronic cough.[2][3]

Quantitative Data for Gefapixant:

| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC₅₀ (nM) |

| Gefapixant | P2X3, P2X2/3 | Patch Clamp | 1321N1 | α,β-meATP | 153 (P2X3), 220 (P2X2/3) |

Signaling Pathway:

Activation of the P2X3 receptor by ATP leads to cation influx, depolarization of the sensory neuron, and the propagation of a pain or cough signal. Gefapixant, synthesized from the Ethyl 5-fluoropyridine-2-carboxylate core, blocks this channel, thereby inhibiting the downstream signaling cascade.

TGF-β Signal Transduction Inhibitors for Fibrotic Diseases

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production.[4][5][6][7] Dysregulation of this pathway is a hallmark of many fibrotic diseases and cancer.[4][5][6][7] Ethyl 5-fluoropyridine-2-carboxylate has been utilized in the synthesis of novel pyrrole derivatives that act as inhibitors of TGF-β signal transduction.

While specific quantitative data for compounds directly synthesized from Ethyl 5-fluoropyridine-2-carboxylate in the public domain is limited, the general class of TGF-β inhibitors demonstrates potent activity.

Signaling Pathway:

TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This activated complex phosphorylates intracellular SMAD proteins, which then translocate to the nucleus to regulate gene expression, leading to fibrosis. Inhibitors developed from the Ethyl 5-fluoropyridine-2-carboxylate scaffold are designed to interfere with this signaling cascade.

Opioid Receptor Antagonists for Obesity

The endogenous opioid system, particularly the mu-opioid receptor (MOR), plays a significant role in the regulation of food intake, reward, and the development of obesity.[8][9][10][11][12] Ethyl 5-fluoropyridine-2-carboxylate has been employed in the synthesis of diaryl ether-based opioid receptor antagonists.

Signaling Pathway:

Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), in brain regions associated with reward and appetite leads to downstream signaling that promotes food intake. Opioid antagonists, developed using the Ethyl 5-fluoropyridine-2-carboxylate building block, competitively bind to these receptors, preventing their activation by endogenous opioids and thereby reducing the drive to eat.

Npt2a Inhibitors for Renal and Cardiovascular Diseases

The sodium-phosphate cotransporter Npt2a (NaPi-IIa) is the primary transporter responsible for phosphate reabsorption in the kidneys.[13][14][15][16][17] Hyperphosphatemia, a condition of elevated blood phosphate levels, is a common complication of chronic kidney disease and is associated with cardiovascular events.[13][14][15][16][17] Ethyl 5-fluoropyridine-2-carboxylate is a key starting material for the synthesis of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives that act as potent Npt2a inhibitors.[18][19]

Quantitative Data for a Representative Npt2a Inhibitor:

| Compound | Target | Assay Type | IC₅₀ (nM) |

| BAY 767 | rat Npt2a | Cell-based | 2.9 |

| human Npt2a | Cell-based | 6 |

Signaling Pathway:

Npt2a transporters in the proximal tubules of the kidney reabsorb phosphate from the filtrate back into the bloodstream. Npt2a inhibitors, synthesized using the Ethyl 5-fluoropyridine-2-carboxylate core, block these transporters, leading to increased urinary phosphate excretion and a reduction in plasma phosphate levels.

Experimental Protocols for Biological Evaluation

The characterization of compounds derived from Ethyl 5-fluoropyridine-2-carboxylate requires robust and reproducible biological assays. Below are representative protocols for evaluating the activity of these inhibitors.

P2X3 Receptor Antagonist Cell-Based Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against the P2X3 receptor.

Principle: This assay measures the ability of a compound to inhibit the influx of calcium through the P2X3 ion channel upon activation by an agonist.

Materials:

-

HEK293 cells stably expressing the human P2X3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2X3 receptor agonist (e.g., α,β-methylene ATP).

-

Test compound (P2X3 antagonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the P2X3-expressing HEK293 cells into black, clear-bottom 96- or 384-well plates and incubate overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.

-

Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a defined period.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add a pre-determined concentration of the P2X3 agonist to all wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TGF-β Receptor Kinase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against the TGF-β type I receptor kinase (ALK5).

Principle: This assay quantifies the inhibition of ALK5-mediated phosphorylation of a substrate, often in a high-throughput format.

Materials:

-

Recombinant human ALK5 protein.

-

Kinase substrate (e.g., a peptide substrate or SMAD protein).

-

ATP (adenosine triphosphate).

-

Test compound (TGF-β receptor inhibitor).

-

Kinase assay buffer.

-

Detection system (e.g., luminescence-based ATP detection or antibody-based detection of the phosphorylated substrate).

Procedure:

-

Reaction Setup: In a multi-well plate, combine the ALK5 enzyme, the test compound at various concentrations, and the kinase substrate in the assay buffer.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature for a specific duration to allow for the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in a luminescence-based assay, the amount of remaining ATP is quantified.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

Ethyl 5-fluoropyridine-2-carboxylate is a high-value building block in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules with therapeutic potential in diverse disease areas. Its incorporation into drug candidates targeting P2X3 receptors, TGF-β signaling, opioid receptors, and the Npt2a transporter highlights its versatility and strategic importance in modern drug discovery. The continued exploration of derivatives of this core structure is likely to yield further novel and impactful therapeutic agents.

References

- 1. US8598209B2 - P2X3, receptor antagonists for treatment of pain - Google Patents [patents.google.com]

- 2. medkoo.com [medkoo.com]

- 3. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting TGF-β signal transduction for fibrosis and cancer therapy | springermedizin.de [springermedizin.de]

- 7. TGF-β signaling: critical nexus of fibrogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous Opioid Mechanisms Are Implicated in Obesity and Weight Loss in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Obesity Is Associated with Decreased μ-Opioid But Unaltered Dopamine D2 Receptor Availability in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chronic suppression of mu-opioid receptor signaling in the nucleus accumbens attenuates development of diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Pharmacological Npt2a Inhibition Causes Phosphaturia and Reduces Plasma Phosphate in Mice with Normal and Reduced Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding renal phosphate handling: unfinished business - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AU2017341324A1 - Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]

- 19. WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]

The Lynchpin of Innovation: Ethyl 5-fluoropyridine-2-carboxylate as a Pivotal Intermediate in Drug Discovery

For Immediate Release

[City, State] – In the intricate world of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Among these, Ethyl 5-fluoropyridine-2-carboxylate has emerged as a cornerstone building block, particularly in the creation of advanced kinase inhibitors for oncology. This technical guide provides an in-depth analysis of this versatile compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, properties, and critical applications.

Physicochemical Properties and Synthesis

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative that serves as a key precursor in the synthesis of a multitude of biologically active molecules. Its chemical structure, featuring a fluorine atom at the 5-position and an ethyl ester at the 2-position of the pyridine ring, imparts unique reactivity and properties that are highly desirable in medicinal chemistry.

Table 1: Physicochemical Properties of Ethyl 5-fluoropyridine-2-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | PubChem CID: 10986675 |

| Molecular Weight | 169.15 g/mol | PubChem CID: 10986675 |

| Appearance | White to off-white solid | Commercially available |

| Melting Point | 48-52 °C | Commercially available |

| Boiling Point | Not determined | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | General chemical knowledge |

A common and efficient method for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine. This reaction provides a direct and high-yielding route to the desired product.

Detailed Experimental Protocol: Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

Reaction Scheme:

Caption: Palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine.

Procedure:

A mixture of 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (630 mg, 1.14 mmol), and triethylamine (1.6 mL, 11.4 mmol) in a 1:1 mixture of ethanol and N,N-dimethylformamide (DMF) (30 mL) is stirred under a carbon monoxide atmosphere (1 atm) at 50 °C for 3 hours. Following the reaction, water (20 mL) is added, and the mixture is filtered through a pad of Celite. The filtrate is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford Ethyl 5-fluoropyridine-2-carboxylate as a colorless solid (754 mg, 78% yield).[1]

The Pivotal Role in the Synthesis of PI3K/mTOR Inhibitors

Ethyl 5-fluoropyridine-2-carboxylate is a critical intermediate in the synthesis of potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. One of the most prominent examples is the clinical candidate GSK2126458 (also known as Omipalisib), which has been investigated for the treatment of various cancers.[2][3]

The synthesis of GSK2126458 and related analogs often involves the amidation of Ethyl 5-fluoropyridine-2-carboxylate with a complex amine, followed by further functionalization. The fluorine substituent on the pyridine ring can enhance the binding affinity of the final compound to its biological target and improve its pharmacokinetic properties.

Key Reaction: Amidation

The conversion of the ethyl ester of Ethyl 5-fluoropyridine-2-carboxylate to a carboxamide is a crucial step. This is typically achieved by direct amidation with the desired amine.

Reaction Workflow:

Caption: General workflow for the amidation reaction.

Detailed Experimental Protocol: Synthesis of Pyridine-2-Carboxamide Derivatives

While a specific protocol for the direct amidation of Ethyl 5-fluoropyridine-2-carboxylate in the synthesis of GSK2126458 is proprietary, a general procedure for the amidation of similar esters with anilines is as follows:

Procedure:

To a solution of the aniline derivative (1.0 eq) in a suitable solvent such as toluene or xylene, Ethyl 5-fluoropyridine-2-carboxylate (1.1 eq) is added. A catalytic amount of a Lewis acid (e.g., Nb₂O₅) or a coupling reagent can be employed to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the desired N-aryl-5-fluoropicolinamide.

Biological Significance: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2]

PI3K/Akt/mTOR Signaling Pathway:

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

GSK2126458, synthesized using an Ethyl 5-fluoropyridine-2-carboxylate derived intermediate, is a potent dual inhibitor of PI3K and mTOR. By targeting these key kinases, it effectively blocks downstream signaling, leading to the inhibition of cancer cell growth and proliferation.

Table 2: Biological Activity of GSK2126458 (Omipalisib)

| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |

| PI3Kα | Biochemical | Kᵢ = 0.019 | [5] |

| PI3Kβ | Biochemical | Kᵢ = 0.13 | [5] |

| PI3Kδ | Biochemical | Kᵢ = 0.024 | [5] |

| PI3Kγ | Biochemical | Kᵢ = 0.06 | [5] |

| mTORC1 | Biochemical | Kᵢ = 0.18 | [5] |

| mTORC2 | Biochemical | Kᵢ = 0.3 | [5] |

| BT474 cell line | Cell proliferation | IC₅₀ = 0.18 | [6] |

| T47D cell line | Cell proliferation | IC₅₀ = 0.41 | [6] |

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors often relies on systematic modifications of a lead compound to understand the structure-activity relationship (SAR). For pyridine-2-carboxamide derivatives, several structural features are critical for potent and selective inhibition of kinases like PI3K.

Logical Relationship of SAR:

References

- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

The Potential Biological Activity of Ethyl 5-fluoropyridine-2-carboxylate: A Technical Overview for Drug Discovery Professionals

Introduction: The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive template for drug design. The incorporation of a fluorine atom into the pyridine ring can further enhance biological activity by modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide explores the potential biological activities of Ethyl 5-fluoropyridine-2-carboxylate, a fluorinated pyridine derivative. Due to a lack of direct studies on this specific molecule, this paper will synthesize and extrapolate data from structurally related compounds to provide insights into its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Potential Anticancer Activity

Derivatives of pyridine are widely investigated for their anticancer properties, often targeting key signaling pathways involved in tumor growth and proliferation.[1] Structurally similar compounds to Ethyl 5-fluoropyridine-2-carboxylate have demonstrated inhibitory activity against critical cancer-related enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The dual inhibition of these pathways is a promising strategy in cancer therapy.

Quantitative Data on Related Pyridine Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various pyridine derivatives against several human cancer cell lines. This data, while not for Ethyl 5-fluoropyridine-2-carboxylate itself, provides a strong rationale for investigating its potential in this area.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 | Sorafenib | 0.09 |

| Pyridine derivative Ib | HeLa (Cervical) | 34.3 | - | - |

| Pyridine derivative Ib | MCF-7 (Breast) | 50.18 | - | - |

| 5-(Trifluoromethyl)-1H-benzo[d]imidazole F3 | HT29 (Colon) | 0.5655 | - | - |

| 5-(Trifluoromethyl)-1H-benzo[d]imidazole F3 | HCT-116 (Colon) | 5.001 | - | - |

Note: The data presented is for structurally related compounds and is intended to be illustrative of potential activity.[1][2][3]

Postulated Signaling Pathway Inhibition: EGFR & VEGFR

The EGFR and VEGFR signaling pathways are crucial for tumor cell proliferation, survival, and angiogenesis. Pyridine-based inhibitors can block the ATP-binding site of the tyrosine kinase domain of these receptors, thereby inhibiting downstream signaling cascades.

References

The Evolving Landscape of Drug Discovery: A Technical Guide to Ethyl 5-fluoropyridine-2-carboxylate Derivatives and Analogues

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of potent and selective drugs.[1] Among the myriad of pyridine-based compounds, Ethyl 5-fluoropyridine-2-carboxylate and its derivatives are emerging as a promising class of molecules with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a focus on their applications for researchers, scientists, and drug development professionals.

The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, bioavailability, and target binding affinity.[2] This guide will delve into the structure-activity relationships (SAR) of fluorinated pyridine carboxylates, offering insights into the rational design of novel derivatives with enhanced therapeutic profiles.

Synthesis of the Core Scaffold

The foundational structure, Ethyl 5-fluoropyridine-2-carboxylate, can be synthesized through several established routes. One common method involves the carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.[3] This reaction provides a direct and efficient means to introduce the ethyl carboxylate group at the 2-position of the fluorinated pyridine ring.

Further derivatization to generate a library of analogues can be achieved through various chemical transformations targeting the pyridine ring or the ester functionality. These modifications are crucial for exploring the chemical space and optimizing the biological activity of the lead compounds.

Biological Activities and Therapeutic Potential

While specific biological data for a wide range of Ethyl 5-fluoropyridine-2-carboxylate derivatives is an active area of research, the broader class of pyridine and fluorinated pyridine analogues has demonstrated significant activity in several key therapeutic areas, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the potential of pyridine-based compounds as potent anticancer agents.[1] Analogous structures, such as quinoline-3-carboxylate derivatives, have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two critical targets in cancer therapy.[4][5] The antiproliferative activity of these compounds is often evaluated against a panel of cancer cell lines.

Table 1: Antiproliferative Activity of Analogue Compounds (Quinoline-3-carboxylate Derivatives)

| Compound ID | Target Cell Line (Cancer Type) | IC50 (nM) | Reference Compound | IC50 (nM) |

| 3a | HT-29 (Colon) | 23 | Erlotinib | 30 |

| 3f | HT-29 (Colon) | 25 | Erlotinib | 30 |

| 3a | MCF-7 (Breast) | Not Specified | - | - |

| 3f | MCF-7 (Breast) | Not Specified | - | - |

Source: Data extrapolated from studies on analogous quinoline-3-carboxylate derivatives.[4][5]

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors.[6] Analogues of Ethyl 5-fluoropyridine-2-carboxylate have shown inhibitory activity against various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][8] For instance, certain 5-phenoxy-2-aminopyridine derivatives have been identified as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[9]

Table 2: Kinase Inhibitory Activity of Analogue Compounds

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| 3a | EGFR | 68 | Erlotinib | Not Specified |

| 3a | HER-2 | 30 | Lapatinib | 26 |

| 3f | EGFR | 71 | Erlotinib | Not Specified |

| 3f | HER-2 | 33 | Lapatinib | 26 |

| 18g | BTK | Not Specified | - | - |

Source: Data from studies on analogous quinoline-3-carboxylate and 5-phenoxy-2-aminopyridine derivatives.[4][5][9]

Signaling Pathways

The anticancer and enzyme inhibitory activities of these compounds are intrinsically linked to their ability to modulate specific cellular signaling pathways. For instance, inhibition of EGFR and HER-2 by analogous compounds disrupts downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8] The JAK/STAT pathway is another signaling cascade that can be targeted by pyridine-based inhibitors.[6][10]

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments.

General Synthesis of Ethyl 5-fluoropyridine-2-carboxylate Derivatives

A general procedure for synthesizing derivatives of Ethyl 5-fluoropyridine-2-carboxylate involves the modification of the core structure. For example, amide derivatives can be prepared by reacting the ethyl ester with a variety of amines under appropriate conditions.

Protocol:

-

Dissolve Ethyl 5-fluoropyridine-2-carboxylate (1 equivalent) in a suitable solvent (e.g., anhydrous DMF or THF).

-

Add the desired amine (1.2 equivalents) to the solution.

-

Add a coupling agent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various commercially available assay kits.

Protocol (Example using ADP-Glo™ Kinase Assay):

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, a suitable substrate, ATP, and the test compound to the reaction buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.[7]

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines can be assessed using the MTT assay.

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.[4][11]

Conclusion and Future Directions

Ethyl 5-fluoropyridine-2-carboxylate derivatives and their analogues represent a promising area of research for the discovery of new therapeutic agents. The insights into their synthesis, biological activities, and underlying mechanisms of action provided in this guide are intended to serve as a valuable resource for the scientific community. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the potential of these compounds into clinically effective drugs. The versatility of the fluorinated pyridine scaffold ensures that it will continue to be a fertile ground for the generation of novel and impactful medicines.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ETHYL 5-FLUOROPYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. revvity.com [revvity.com]

- 9. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

The Strategic Role of Ethyl 5-Fluoropyridine-2-carboxylate and its Analogs in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. Within this privileged class of heterocycles, Ethyl 5-fluoropyridine-2-carboxylate and its structural analogs have emerged as pivotal starting materials in the synthesis of innovative therapeutics. This technical guide provides an in-depth analysis of the synthesis, key chemical properties, and, most importantly, the application of these building blocks in the discovery of transformative drugs, with a special focus on the development of Vonoprazan, a next-generation acid suppressant.

Synthesis and Chemical Properties of the Core Moiety

Ethyl 5-fluoropyridine-2-carboxylate serves as a versatile precursor, amenable to a variety of chemical modifications. A common synthetic route to this compound involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.

General Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

A typical synthetic protocol for Ethyl 5-fluoropyridine-2-carboxylate is outlined below. This method, adapted from patented procedures, demonstrates a reliable and scalable approach to obtaining this key intermediate.

Experimental Protocol: Palladium-Catalyzed Carbonylation

-

Materials: 2-Bromo-5-fluoropyridine, Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Triethylamine, Ethanol, N,N-Dimethylformamide (DMF), Carbon monoxide gas, Celite, Ethyl acetate, Magnesium sulfate.

-

Procedure:

-

To a reaction vessel, add 2-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (0.1 eq), dppf (0.2 eq), and triethylamine (1.5 eq).

-

Add a 1:1 mixture of ethanol and DMF.

-

Stir the mixture under a carbon monoxide atmosphere (1 atm) at 50°C for 3 hours.

-

Upon completion, add water to the reaction mixture and filter through a pad of Celite.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield Ethyl 5-fluoropyridine-2-carboxylate.

-

This process provides a solid foundation for producing the starting material in good yield, enabling its further use in multi-step drug synthesis.

From a Pyridine Core to a Breakthrough Drug: The Vonoprazan Story

A prominent example showcasing the utility of pyridine-derived synthons is the development of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). While not directly synthesized from Ethyl 5-fluoropyridine-2-carboxylate, its synthesis starts from the closely related analog, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid, highlighting the importance of this chemical space. Vonoprazan represents a significant advancement in the treatment of acid-related disorders.

Mechanism of Action: A Novel Approach to Acid Suppression

Vonoprazan inhibits the final step of gastric acid secretion by targeting the H+/K+ ATPase, also known as the proton pump, located in the parietal cells of the stomach lining.[1] Unlike traditional proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly, Vonoprazan is a P-CAB that acts directly and competitively by blocking the potassium-binding site of the H+/K+ ATPase enzyme.[1] This direct and reversible mechanism of action allows for a more rapid onset and sustained acid suppression.[1][2]

Quantitative Efficacy of Vonoprazan

Clinical studies have demonstrated the potent and sustained acid-suppressing effects of Vonoprazan. Its high affinity for the proton pump is reflected in its low IC50 value.

| Parameter | Value | Reference |

| IC50 (H+/K+ ATPase) | 17-19 nM | [3][4] |

| Ki (H+/K+ ATPase) | 3 nM | [5] |

| pKa | 9.06 | [3] |

These values underscore the high potency of Vonoprazan. In clinical trials, Vonoprazan has shown superior or non-inferior efficacy compared to traditional PPIs in healing erosive esophagitis and in Helicobacter pylori eradication regimens.[6][7] For instance, in a phase 3 trial for erosive esophagitis, Vonoprazan demonstrated a healing rate of 92.9% at 8 weeks, compared to 84.6% for lansoprazole.[6]

Synthesis of Vonoprazan: A Multi-step Pathway

The synthesis of Vonoprazan from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid is a multi-step process that involves the formation of an amide, followed by sulfonylation and reduction. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of Vonoprazan from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid

This protocol is a composite of procedures described in the scientific literature and patents.

Step 1: Amidation

-

Materials: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Methylamine solution, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid (1.0 eq) in DCM.

-

Add EDC (1.2 eq) and stir for 10 minutes.

-

Add an aqueous solution of methylamine (2.0 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield N-methyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide.

-

Step 2: Sulfonylation

-

Materials: N-methyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide, Sodium hydride, Pyridine-3-sulfonyl chloride hydrochloride, Tetrahydrofuran (THF).

-

Procedure:

-

Suspend sodium hydride (1.2 eq) in THF.

-

Add a solution of N-methyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide (1.0 eq) in THF dropwise at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add pyridine-3-sulfonyl chloride hydrochloride (1.1 eq) and stir for 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by crystallization to obtain 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide.

-

Step 3: Reduction

-

Materials: 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide, Lithium aluminum hydride (LAH), THF.

-

Procedure:

-

To a solution of the sulfonamide (1.0 eq) in THF, add LAH (2.0 eq) portion-wise at 0°C under a nitrogen atmosphere.

-

Stir the reaction at room temperature for 6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield Vonoprazan.

-

Conclusion and Future Perspectives

The journey from simple fluorinated pyridine carboxylates to a clinically successful drug like Vonoprazan underscores the power of this chemical scaffold in drug discovery. The strategic incorporation of the fluoropyridine moiety and its analogs provides a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The development of Vonoprazan has not only provided a valuable new therapeutic option for patients with acid-related disorders but also serves as an inspiration for the continued exploration of pyridine-based compounds in the quest for novel medicines targeting a wide array of diseases. As our understanding of disease biology deepens, the rational design and synthesis of molecules derived from starting materials like Ethyl 5-fluoropyridine-2-carboxylate will undoubtedly continue to be a fruitful endeavor in pharmaceutical research.

References

- 1. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vonoprazan Fumarate (TAK 438) | Potassium Channel inhibitor | P-CAB (potassium-competitive acid blocker) |CAS 1260141-27-2 |TAK-438, TAK 438, trade name Takecab InvivoChem [invivochem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Frontiers | Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review [frontiersin.org]

- 7. pharmacytimes.com [pharmacytimes.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and compiled data for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine.

Data Presentation

The following table summarizes quantitative data from various reported experimental conditions for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate. This allows for a clear comparison of different methodologies.

| Starting Material | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

| 2-bromo-5-fluoropyridine | Palladium(II) acetate / 1,1'-bis(diphenylphosphino)ferrocene (dppf) | Triethylamine | Ethanol / N,N-dimethylformamide (1:1) | 1 atm CO, 50°C, 3 h | 78% | [1] |

| 2-bromo-5-fluoropyridine | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH2Cl2 | Sodium acetate | Ethanol | 50 psi CO, 80-100°C, 4 h | Not specified | [2] |

| 2-bromo-5-fluoropyridine | Palladium acetate / 1,1'-bis(diphenylphosphino)ferrocene (dppf) | Sodium acetate | Ethanol | Carbon monoxide atmosphere | Not specified | [3][4] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate are provided below. Protocol 1 is based on atmospheric pressure carbon monoxide, while Protocol 2 utilizes a high-pressure reactor.

Protocol 1: Palladium-Catalyzed Carbonylation at Atmospheric Pressure

This protocol is adapted from a procedure described by SHIONOGI & CO., LTD.[1].

Materials:

-

2-bromo-5-fluoropyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N)

-

Ethanol (absolute)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Celite

-

Carbon monoxide (CO) gas

Procedure:

-

To a reaction flask, add 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol).

-

Add a 1:1 mixture of ethanol and N,N-dimethylformamide (30 mL).

-

Add triethylamine (1.6 mL, 11.4 mmol).

-

Stir the mixture and purge the flask with carbon monoxide gas.

-

Heat the reaction mixture to 50°C under a carbon monoxide atmosphere (1 atm, balloon) and stir for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

-

Filter the mixture through a pad of Celite.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 20/80 to 50/50 gradient) to afford Ethyl 5-fluoropyridine-2-carboxylate as a colorless solid.[1]

Protocol 2: Palladium-Catalyzed Carbonylation under Pressure

This protocol is a general procedure based on patent literature[2][3][4].

Materials:

-

2-bromo-5-fluoropyridine

-

Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH₂Cl₂ complex or Palladium acetate)

-

Ligand (if using a separate ligand, e.g., 1,1'-bis(diphenylphosphino)ferrocene)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Carbon monoxide (CO) gas

Procedure:

-

In a high-pressure stainless steel reactor vessel (e.g., a Parr® reactor), combine 2-bromo-5-fluoropyridine (5.00 g, 28.4 mmol), sodium acetate (9.33 g, 114 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH₂Cl₂ (0.464 g, 0.57 mmol).[2]

-

Add ethanol (80 mL) to the reactor.[2]

-

Seal the reactor and purge with carbon monoxide gas.

-

Pressurize the reactor with carbon monoxide to 50 psi.[2]

-

Heat the reaction mixture to a temperature between 80-100°C and stir for 4 hours.[2]

-

After the reaction period, cool the reactor to room temperature and carefully vent the carbon monoxide.

-

The workup procedure would typically involve filtering the reaction mixture to remove inorganic salts and the catalyst, followed by extraction and purification as described in Protocol 1.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate via palladium-catalyzed carbonylation.

References

- 1. ETHYL 5-FLUOROPYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. IL158512A - Pyrrolo pyrazole, pyrrolo piperidine, pyrrolo oxazol derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 3. US8598209B2 - P2X3, receptor antagonists for treatment of pain - Google Patents [patents.google.com]

- 4. AU2008319308B2 - P2X3, receptor antagonists for treatment of pain - Google Patents [patents.google.com]

Application Notes and Protocols for the Palladium-Catalyzed Carbonylation of 2-Bromo-5-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed carbonylation of aryl halides is a powerful and versatile transformation in modern organic synthesis, enabling the direct introduction of a carbonyl group. This methodology is of significant interest in the pharmaceutical and agrochemical industries for the synthesis of various carboxylic acid derivatives, such as esters, amides, and acids. The resulting products, including methyl 5-fluoropyridine-2-carboxylate derived from 2-bromo-5-fluoropyridine, are valuable building blocks in the development of novel bioactive molecules. The fluorine substituent on the pyridine ring can enhance metabolic stability and binding affinity, making these compounds particularly attractive for drug discovery programs.

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed methoxycarbonylation of 2-bromo-5-fluoropyridine.

Reaction Principle

The palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2-bromo-5-fluoropyridine to form a Pd(II) intermediate.

-

CO Insertion: Carbon monoxide (CO) coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium complex.

-

Nucleophilic Attack: A nucleophile, in this case, methanol, attacks the acyl-palladium complex.

-

Reductive Elimination: This step leads to the formation of the final product, methyl 5-fluoropyridine-2-carboxylate, and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.

The efficiency and selectivity of this reaction are highly dependent on the choice of palladium precursor, ligand, base, solvent, temperature, and carbon monoxide pressure.

Data Presentation

The following table summarizes typical conditions and reported yields for the palladium-catalyzed carbonylation of various aryl bromides, providing a reference for the optimization of the reaction with 2-bromo-5-fluoropyridine.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | CO Pressure | Product | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | Xantphos (2) | Na₂CO₃ (3) | Toluene | 80 | 1 atm | Methyl 4-methoxybenzoate | >95 |

| 2 | 3-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (2) | Na₂CO₃ (3) | Toluene | 80 | 1 atm | Methyl nicotinate | >95 |

| 3 | Aryl Bromide (general) | Pd(dppf)Cl₂·CH₂Cl₂ (10) | - | TEA (2) | MeOH | 100 | 20 atm | Corresponding Methyl Ester | 52 |

| 4 | Aryl Bromide (general) | Pd(OAc)₂ (10) | dppp (10) | TEA (2) | EtOH | 80 | 4 MPa | Corresponding Ethyl Ester | 62 |

| 5 | Aryl Bromide (general) | Pd(dppf)Cl₂ (10) | - | KOAc (2) | EtOH | 80 | 1 atm | Corresponding Ethyl Ester | 79 |

Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline. Optimization for 2-bromo-5-fluoropyridine is recommended.

Experimental Workflow Diagram

Caption: Experimental workflow for the palladium-catalyzed methoxycarbonylation.

Detailed Experimental Protocol

Objective: To synthesize methyl 5-fluoropyridine-2-carboxylate from 2-bromo-5-fluoropyridine via palladium-catalyzed carbonylation.

Materials:

-

2-Bromo-5-fluoropyridine (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv)

-

Triethylamine (TEA, 2.0 equiv)

-

Anhydrous methanol (solvent)

-

Carbon monoxide (CO) gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

High-pressure autoclave or a reaction vessel equipped with a CO balloon

Procedure:

-

Reaction Setup:

-

To a dry high-pressure reaction vessel, add 2-bromo-5-fluoropyridine (e.g., 1.76 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (222 mg, 0.4 mmol).

-

Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Under the inert atmosphere, add anhydrous methanol (50 mL) and triethylamine (2.8 mL, 20 mmol).

-

-

Carbonylation Reaction:

-

Seal the reaction vessel tightly.

-

Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 10 atm). For a balloon setup, the vessel is evacuated and backfilled with CO from a balloon three times.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst and other insoluble materials. Wash the celite pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Purification:

-

The crude residue can be purified by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain methyl 5-fluoropyridine-2-carboxylate as a solid or oil.

-

Characterization:

The structure and purity of the final product, methyl 5-fluoropyridine-2-carboxylate, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety Precautions:

-

Carbon monoxide is a highly toxic and flammable gas. All manipulations involving CO must be performed in a well-ventilated fume hood.

-

The reaction is carried out under pressure. Ensure the pressure vessel is properly sealed and handled by trained personnel.

-

Palladium compounds can be toxic and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Catalytic Cycle Diagram

Caption: The catalytic cycle for the palladium-catalyzed methoxycarbonylation.

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 5-Fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 5-fluoropyridine-2-carboxylate as a key building block. The methodologies outlined herein are designed to facilitate the synthesis of novel 2-aryl-5-fluoropyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures. Ethyl 5-fluoropyridine-2-carboxylate is a valuable substrate in this context, offering a versatile handle for the introduction of various aryl and heteroaryl moieties at the 2-position of the pyridine ring. The presence of the fluorine atom at the 5-position can significantly influence the physicochemical properties of the resulting compounds, including their metabolic stability and binding affinity to biological targets.

These protocols provide a general framework for the Suzuki coupling of Ethyl 5-fluoropyridine-2-carboxylate with a range of arylboronic acids. Optimization of the described conditions may be necessary for specific substrate combinations to achieve optimal yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the aryl or heteroaryl halide (in this case, the C-X bond of a suitable Ethyl 5-fluoropyridine-2-carboxylate precursor, or potentially direct C-H activation under specific conditions).

-

Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic moiety to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, leading to the formation of the desired biaryl product and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

Microwave irradiation can be employed to accelerate the reaction, often resulting in significantly reduced reaction times and improved yields.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of Ethyl 5-fluoropyridine-2-carboxylate with various arylboronic acids.

Materials:

-

Ethyl 5-fluoropyridine-2-carboxylate (1.0 equiv)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

-

Ligand (if required, e.g., RuPhos, XPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, DMF)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To the reaction vessel, add Ethyl 5-fluoropyridine-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the ligand (if used).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to the reaction vessel via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-60 minutes).[1]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluoropyridine-2-carboxylate.

Note on Reactivity: While direct Suzuki coupling of pyridine-2-carboxylates can be challenging, related compounds such as 2-bromo-5-fluoropyridine are common coupling partners.[2] The provided protocol is based on general procedures for fluoropyridines and may require optimization.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of related fluoropyridine substrates, which can serve as a guide for optimizing reactions with Ethyl 5-fluoropyridine-2-carboxylate.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Dioxane | 100 | 16 | 70-80 |

| 4 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 65-75 |